4-Chloro-7-cyanochroman
Description
4-Chloro-7-cyanochroman is a chroman-derived compound characterized by a chloro substituent at position 4 and a cyano group at position 7 of the chroman ring. Chroman derivatives are bicyclic structures comprising a benzene ring fused to a dihydropyran moiety. The substitution pattern of this compound confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-3,4-dihydro-2H-chromene-7-carbonitrile |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-4-13-10-5-7(6-12)1-2-8(9)10/h1-2,5,9H,3-4H2 |
InChI Key |
AFVPXRFWSXMKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1Cl)C=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituents are compared below:
*Hypothetical calculation based on chroman backbone (C₉H₁₀O) adjusted for substituents.
Key Observations:
- Electronic Effects: The cyano group in this compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to hydroxy or methyl substituents in analogs .
- Solubility: Unlike the hydroxybenzylidene derivative (soluble in polar solvents like DMSO), the chloro-cyano substitution may reduce solubility in aqueous media due to increased hydrophobicity .
Spectroscopic Characterization
- NMR Analysis: The chloro and cyano groups would produce distinct shifts: Chloro (C4): Deshielded protons near 3.2–3.5 ppm (cf. CH₂ in ). Cyano (C7): Aromatic protons adjacent to CN may show downfield shifts (>7.5 ppm).
- Mass Spectrometry: HRMS would confirm the molecular ion peak at m/z ~209.6 (C₁₀H₈ClNO⁺) .
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